molecular formula C13H12N2O B129517 4'-Hydroxybiphenyl-4-carboximidamide CAS No. 149507-28-8

4'-Hydroxybiphenyl-4-carboximidamide

Cat. No.: B129517
CAS No.: 149507-28-8
M. Wt: 212.25 g/mol
InChI Key: YKMMRPQVOFUABA-UHFFFAOYSA-N
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Description

4’-Hydroxybiphenyl-4-carboximidamide is an organic compound with the molecular formula C13H12N2O. It is known for its unique structure, which consists of a biphenyl core with a hydroxy group at the 4’ position and a carboximidamide group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxybiphenyl-4-carboximidamide typically involves the reaction of 4’-hydroxybiphenyl with a suitable carboximidamide precursor. One common method includes the use of 4’-hydroxybiphenyl-4-carbonitrile as a starting material, which undergoes a reaction with ammonia or an amine under specific conditions to form the desired carboximidamide .

Industrial Production Methods: Industrial production of 4’-Hydroxybiphenyl-4-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxybiphenyl-4-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Hydroxybiphenyl-4-carboximidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Hydroxybiphenyl-4-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-hydroxyphenyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-13(15)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16H,(H3,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXGPCCFLYQXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20421793
Record name 4'-HYDROXYBIPHENYL-4-CARBOXIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20421793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149507-28-8
Record name 4'-HYDROXYBIPHENYL-4-CARBOXIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20421793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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